![molecular formula C5H4F4N2S B12847420 1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole](/img/structure/B12847420.png)
1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole is a compound that features both difluoromethyl and sulfanyl groups attached to an imidazole ring. This unique structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of difluoromethyl sulfonyl benzene with organothiocyanates under transition metal-free conditions . Another approach uses monohalogendifluoromethyl trialkylsilane as a difluorocarbene reagent, reacting with compounds containing hydroxyl, sulfhydryl, selenium, or nitrogen hydrides .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethyl groups to methyl groups.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl or sulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiolates or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the imidazole ring.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole involves its interaction with molecular targets through its difluoromethyl and sulfanyl groups. These groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-[(Difluoromethyl)Sulfanyl]Benzene: This compound also features a difluoromethyl sulfanyl group but is attached to a benzene ring instead of an imidazole ring.
Difluoromethyl Ketones: These compounds have difluoromethyl groups attached to a ketone functional group and are used as building blocks in materials and drug design.
Uniqueness
1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole is unique due to the presence of both difluoromethyl and sulfanyl groups on an imidazole ring. This combination imparts specific steric and electronic properties that are not found in similar compounds, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C5H4F4N2S |
|---|---|
Molekulargewicht |
200.16 g/mol |
IUPAC-Name |
1-(difluoromethyl)-2-(difluoromethylsulfanyl)imidazole |
InChI |
InChI=1S/C5H4F4N2S/c6-3(7)11-2-1-10-5(11)12-4(8)9/h1-4H |
InChI-Schlüssel |
SPOCRYBWECABOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=N1)SC(F)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



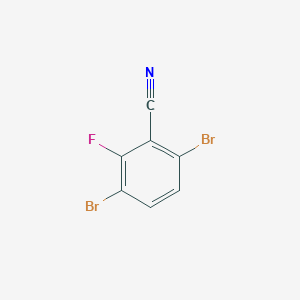

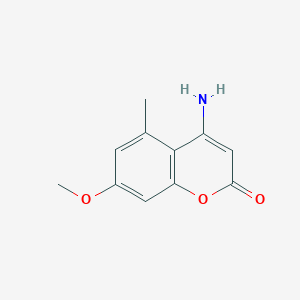
![6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12847373.png)
![2-[[3,5-Difluoro-4-(1,1,2,3,3-pentafluoroprop-2-enoxy)phenoxy]-difluoromethyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene](/img/structure/B12847378.png)
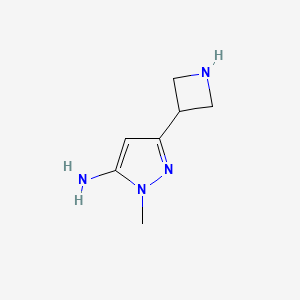

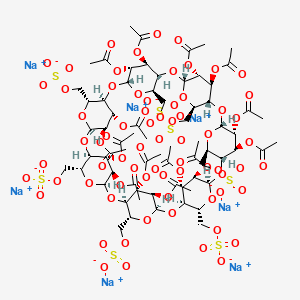
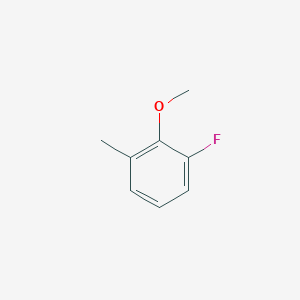
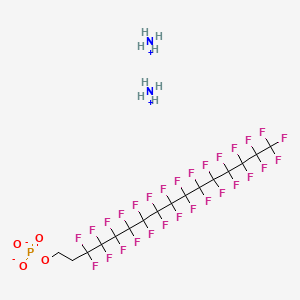

![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847425.png)

